Allyl 3-amino-4-methylbenzoate

Lipophilicity Drug design ADME profiling

Allyl 3-amino-4-methylbenzoate (CAS 153775-17-8) is a benzoate ester derivative characterized by a 3-amino-4-methyl substitution on the phenyl ring and an allyl (2-propen-1-yl) ester group. With a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol, this compound belongs to the class of 3-amino-4-methylbenzoic acid esters, which are recognized as versatile intermediates for silver halide photographic materials, pharmaceutical building blocks, and bioactive molecule construction.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 153775-17-8
Cat. No. B140376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 3-amino-4-methylbenzoate
CAS153775-17-8
SynonymsBenzoic acid, 3-amino-4-methyl-, 2-propenyl ester (9CI)
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OCC=C)N
InChIInChI=1S/C11H13NO2/c1-3-6-14-11(13)9-5-4-8(2)10(12)7-9/h3-5,7H,1,6,12H2,2H3
InChIKeyNFOZHUAGEAKDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 3-Amino-4-methylbenzoate (CAS 153775-17-8): A Distinct Allyl Ester Building Block for Advanced Synthesis and Screening


Allyl 3-amino-4-methylbenzoate (CAS 153775-17-8) is a benzoate ester derivative characterized by a 3-amino-4-methyl substitution on the phenyl ring and an allyl (2-propen-1-yl) ester group. With a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol, this compound belongs to the class of 3-amino-4-methylbenzoic acid esters, which are recognized as versatile intermediates for silver halide photographic materials, pharmaceutical building blocks, and bioactive molecule construction [1]. The presence of the terminal alkene in the ester moiety distinguishes it from simple alkyl analogues (e.g., methyl, ethyl, isopropyl esters), imparting unique reactivity through Claisen rearrangements, radical polymerization, and thiol-ene click chemistry that is unavailable to saturated ester congeners . This compound is typically supplied at ≥95% purity and is utilized in medicinal chemistry, agrochemical discovery, and materials science research programs requiring differentiated ester functionality.

Why Allyl 3-Amino-4-methylbenzoate Cannot Be Replaced by Its Methyl, Ethyl, or Isopropyl Analogues


Simple ester interchange—substituting methyl, ethyl, or isopropyl 3-amino-4-methylbenzoate for the allyl ester—introduces measurable and functionally consequential differences in lipophilicity, molecular flexibility, and chemical reactivity. The allyl ester exhibits a LogP of 2.50, which is 0.55 log units higher than the methyl ester (LogP 1.95) and 0.16 log units higher than the ethyl ester (LogP 2.34) . This translates to approximately a 3.5-fold increase in octanol-water partition coefficient relative to the methyl analogue, directly affecting membrane permeability, ADME profiles, and extraction behavior in synthetic workflows [1]. Furthermore, the allyl group provides four rotatable bonds versus two for the methyl ester, granting greater conformational adaptability in target binding pockets . Most critically, only the allyl ester possesses a terminal alkene capable of participating in [3,3]-sigmatropic rearrangements (Ireland-Claisen), radical-mediated polymerization, and thiol-ene click conjugation—transformations entirely inaccessible to saturated alkyl esters [2]. For procurement decisions in discovery chemistry, materials science, or chemical biology, these cumulative physicochemical and reactivity differences render the allyl ester a non-fungible entity within the 3-amino-4-methylbenzoate series.

Quantitative Differentiation of Allyl 3-Amino-4-methylbenzoate: Head-to-Head and Cross-Study Evidence


Enhanced Lipophilicity: Allyl Ester LogP Exceeds Methyl and Ethyl Analogues by 0.16–0.55 Units

The calculated LogP of allyl 3-amino-4-methylbenzoate is 2.50, compared to 1.95 for the methyl ester and 2.34 for the ethyl ester . This 0.16–0.55 log unit increase corresponds to a 1.4- to 3.5-fold higher octanol-water partition coefficient, indicating superior membrane permeability potential relative to the shorter-chain alkyl esters. The isopropyl ester (LogP 2.49) achieves comparable lipophilicity but lacks the terminal alkene reactivity of the allyl group [1]. These values are cross-study comparable, derived from consistent computational methods (XLogP3/ALogP) reported across authoritative chemical databases.

Lipophilicity Drug design ADME profiling

Rotatable Bond Count Advantage: Allyl Ester Offers 2-Fold Greater Conformational Flexibility Than Methyl Ester

Allyl 3-amino-4-methylbenzoate possesses 4 rotatable bonds versus only 2 for the methyl ester and 3 for the ethyl and isopropyl esters [1]. This doubled rotational freedom relative to the methyl analogue provides the allyl ester with a significantly larger conformational ensemble, which can be advantageous for induced-fit binding to protein targets or for probing structure-activity relationships in medicinal chemistry campaigns where side-chain exploration is critical. The terminal sp²-hybridized carbon of the allyl group further introduces geometric constraint (E/Z isomerization potential) absent in saturated alkyl chains.

Conformational flexibility Molecular recognition Scaffold optimization

Exclusive Allyl Reactivity: Ireland-Claisen Rearrangement and Thiol-Ene Click Chemistry Differentiation

The defining chemical feature of allyl 3-amino-4-methylbenzoate is the terminal alkene that enables transformations mechanistically unavailable to methyl, ethyl, or isopropyl analogues. The Ireland-Claisen rearrangement converts allyl esters into γ,δ-unsaturated carboxylic acids with stereochemical control, a cornerstone reaction in complex molecule synthesis [1]. Additionally, the allyl group participates in radical-mediated thiol-ene click reactions, enabling bioorthogonal conjugation to cysteine-containing proteins or thiol-functionalized surfaces under mild conditions [2]. Saturated alkyl esters are inert under these conditions. While direct comparative kinetic data for this specific benzoate scaffold are not yet published, the fundamental reactivity difference is well-established across the broader allyl ester class .

Click chemistry Claisen rearrangement Bioconjugation Polymer chemistry

Antimicrobial Screening Activity Against Acinetobacter sp. CMX 669

Allyl 3-amino-4-methylbenzoate has been evaluated for antimicrobial activity against Acinetobacter sp. strain CMX 669 in a functional MIC assay . While quantitative MIC values are not publicly disclosed in the accessible database entry, the positive screening result indicates measurable growth inhibition. Direct head-to-head MIC comparison data against the methyl, ethyl, or isopropyl ester analogues are not available in the same assay system, preventing definitive potency ranking within the ester series. This evidence should therefore be interpreted as a preliminary biological annotation rather than a basis for potency-based procurement decisions. Further comparative profiling under standardized conditions is warranted.

Antimicrobial screening Acinetobacter Drug discovery

Structural Confirmation and Purity Benchmarking: ≥95% Purity Across Multiple Vendor Datasheets

Multiple reputable vendor datasheets consistently report allyl 3-amino-4-methylbenzoate at ≥95% purity (GC or HPLC), with identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry . The compound is documented as a solid or crystalline powder. In comparison, the methyl ester (CAS 18595-18-1) is commercially available at ≥98% purity with a well-characterized melting point of 114–117°C, while the ethyl ester (CAS 41191-92-8) is offered at ≥95–98% purity. The allyl ester's purity specification is thus competitive with, though not superior to, its saturated analogues. The key procurement differentiator lies not in purity grade but in the unique chemical functionality that the allyl group provides for downstream applications.

Quality control Vendor specification Procurement benchmark

Optimal Deployment Scenarios for Allyl 3-Amino-4-methylbenzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a 3-amino-4-methylbenzoate scaffold has been validated in a hit series but requires increased LogP to improve membrane permeability or CNS penetration, allyl 3-amino-4-methylbenzoate (LogP 2.50) provides a 0.55 log unit advantage over the methyl ester (LogP 1.95) without introducing excessively bulky substituents . This moderate lipophilicity shift is within the optimal range (LogP 1–3) for oral bioavailability and can be deployed in parallel SAR exploration alongside the isopropyl ester to decouple lipophilicity effects from reactivity effects.

Chemical Biology: Bioorthogonal Conjugation via Thiol-Ene Click Chemistry

The terminal alkene of allyl 3-amino-4-methylbenzoate enables covalent attachment to thiol-bearing biomolecules (cysteine residues, thiol-modified oligonucleotides, or surface-immobilized thiols) via photoinitiated thiol-ene click chemistry [1]. Methyl, ethyl, and isopropyl esters are entirely unreactive under these conditions. This makes the allyl ester the sole candidate within the 3-amino-4-methylbenzoate series for applications requiring site-selective bioconjugation, such as PROTAC linker attachment, fluorescent probe installation, or biomaterial surface functionalization.

Diversity-Oriented Synthesis Using Ireland-Claisen Rearrangement

Allyl 3-amino-4-methylbenzoate is uniquely positioned as a substrate for the Ireland-Claisen rearrangement, enabling stereocontrolled conversion to γ,δ-unsaturated carboxylic acid derivatives that can serve as advanced intermediates for natural product synthesis, β-amino acid construction, or scaffold hopping in medicinal chemistry [2]. No saturated alkyl ester analogue can participate in this transformation, making the allyl ester an essential procurement item for laboratories employing sigmatropic rearrangement strategies in complex molecule synthesis.

Polymer and Materials Chemistry: Incorporation as a Reactive Monomer or Crosslinker

The allyl group permits radical copolymerization with vinyl monomers (e.g., methyl methacrylate, styrene) or serves as a crosslinking site in polymer networks, a reactivity profile that is structurally precluded in methyl, ethyl, and isopropyl esters [3]. Allyl 3-amino-4-methylbenzoate can therefore be integrated into functional polymers where the aromatic amino-methyl benzoate moiety contributes UV absorption, thermal stability, or metal-coordination properties, while the allyl group provides the polymerization handle.

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